molecular formula C6H4Cl2N2O2 B8520456 3,5-Dichloro-2-(nitromethyl)pyridine

3,5-Dichloro-2-(nitromethyl)pyridine

Cat. No.: B8520456
M. Wt: 207.01 g/mol
InChI Key: DJELTCOVSXHBJL-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(nitromethyl)pyridine is a versatile nitro- and halogen-substituted pyridine derivative intended for research and development purposes. This compound serves as a valuable synthetic intermediate in organic chemistry, particularly in cross-coupling reactions and the synthesis of more complex heterocyclic systems. The presence of two chlorine atoms on the pyridine ring offers reactive sites for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used for the selective formation of carbon-carbon bonds to create biaryl structures found in pharmaceuticals and agrochemicals . The nitromethyl group at the 2-position provides a functional handle for further transformations, including reduction to an amine or serving as an electron-withdrawing group to influence the electronic properties of the ring. Pyridine derivatives similar to this compound are frequently explored in medicinal chemistry for the creation of active ingredients and in materials science. Researchers can utilize this chemical as a precursor for generating compound libraries. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as related dichloro- and nitro- substituted heterocycles often require careful handling.

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

3,5-dichloro-2-(nitromethyl)pyridine

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-5(8)6(9-2-4)3-10(11)12/h1-2H,3H2

InChI Key

DJELTCOVSXHBJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C[N+](=O)[O-])Cl

Origin of Product

United States

Scientific Research Applications

Agrochemical Industry

One of the primary applications of 3,5-Dichloro-2-(nitromethyl)pyridine is in the agrochemical sector. It serves as an intermediate in the synthesis of various pesticides. For example, it can be transformed into compounds that exhibit fungicidal properties. The structural similarities with other known agrochemicals allow it to be utilized in developing new formulations that target pests effectively while being environmentally safer.

Case Study: Development of Fluazinam
Fluazinam is a widely used fungicide derived from pyridine compounds. Research indicates that intermediates like this compound can enhance the efficacy and stability of such agrochemicals, leading to better pest control outcomes without compromising crop safety .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmaceutical applications. Its structural features are conducive to modifications that can lead to compounds with antimicrobial and anti-inflammatory activities.

Table 2: Biological Activity of Pyridine Derivatives

CompoundActivity TypeReference
This compoundAntimicrobial
Related NitropyridinesAnti-inflammatory

Case Study: Antimicrobial Properties
Research has demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties against various Gram-negative bacteria. The incorporation of nitromethyl groups has been shown to enhance these activities, making them suitable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The 3,5-dichloro-pyridine core is common among the compounds analyzed. Variations at the 2-position significantly alter physical properties:

Compound (2-position substituent) Melting Point (°C) Key Spectral Data (¹H/¹³C NMR) Reference
3,5-Dichloro-2-(nitromethyl)pyridine Not reported Inferred: Nitromethyl group would show characteristic NO2 IR stretches (~1520, 1350 cm⁻¹) and deshielded CH2 protons (δ ~4.5–5.5 ppm)
3,5-Dichloro-2-(3-nitrophenyl)pyridine (3h) 107–108 ¹H: δ 8.64 (d, J=1.6 Hz, 1H); ¹³C: 151.9 (C-NO2)
3,5-Dichloro-2-(thiophen-3-yl)pyridine (3i) 42–43 ¹H: δ 8.49 (d, J=2.1 Hz, 1H); IR: 3048 cm⁻¹ (C-H stretch)
3,5-Dichloro-2-(trifluoromethyl)pyridine ¹⁹F NMR: δ -65.95 (s)
2-Cyano-3,5-dichloropyridine IR: ~2230 cm⁻¹ (C≡N stretch)

Key Observations :

  • Nitroaryl substituents (e.g., 3h) increase melting points due to enhanced intermolecular interactions .
  • Bulky or aromatic groups (e.g., naphthyl in 3j) reduce crystallinity, lowering melting points .
  • Electron-withdrawing groups (NO2, CF3, CN) deshield adjacent protons and carbons in NMR .

Spectroscopic and Analytical Comparisons

Feature Nitromethyl (Inferred) 3-Nitrophenyl (3h) Trifluoromethyl () Cyano ()
IR Stretches (cm⁻¹) ~1520 (NO2 asym), 1350 (NO2 sym) 1348 (NO2) ~2230 (C≡N)
¹H NMR (δ ppm) ~4.5–5.5 (CH2) 8.64 (aromatic H)
¹³C NMR (δ ppm) ~70–80 (CH2), ~140 (NO2) 151.9 (C-NO2) ~115 (C≡N)

Q & A

Basic: What are the common synthetic routes for 3,5-Dichloro-2-(nitromethyl)pyridine, and what factors influence yield optimization?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example, Suzuki-Miyaura coupling (using aryl boronic acids) can introduce substituents to the pyridine ring, as demonstrated in analogous compounds . Key factors affecting yield include:

  • Catalyst selection : Pd(OAc)₂ or other palladium sources with ligand-free conditions for aqueous reactions.
  • Temperature : Optimized ranges (e.g., 80–100°C) to balance reactivity and decomposition.
  • Purification : Column chromatography or recrystallization to isolate the nitromethyl derivative from byproducts.
    Yield optimization may require iterative adjustments to solvent polarity (e.g., water/ethanol mixtures) and stoichiometry of nitromethyl precursors.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on aromatic proton environments (δ 7.0–9.0 ppm for pyridine protons) and nitromethyl group signals (δ ~4.5–5.5 ppm for CH₂NO₂). Compare with analogs like 3,5-Dichloro-2-(thiophen-3-yl)pyridine, where pyridine protons appear at δ 8.49 ppm .
  • IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and substituents.

Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound?

Methodological Answer:
Discrepancies in X-ray data (e.g., thermal parameters, occupancy) require robust refinement strategies:

  • Software tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered nitromethyl groups .
  • Validation metrics : Monitor R-factor convergence, electron density residuals, and Hirshfeld rigid-bond tests.
  • Twinned data : Apply twin-law corrections in SHELXL for non-merohedral twinning, common in halogenated pyridines .

Advanced: What strategies are recommended for resolving contradictory reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:
Contradictions (e.g., variable coupling efficiency) arise from electronic or steric effects. Mitigation strategies:

  • Electron-deficient ligands : Use phosphine-free conditions to enhance palladium activity for nitromethyl-substituted substrates .
  • Additives : Add silver salts (Ag₂CO₃) to scavenge chloride ions, reducing catalyst poisoning.
  • Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediate bottlenecks .

Basic: What are the safety protocols specific to handling nitromethyl-substituted pyridines in laboratory settings?

Methodological Answer:

  • Storage : Store in airtight containers at ≤4°C to prevent nitro group decomposition .
  • Incompatibilities : Avoid contact with oxidizers (e.g., peroxides) or reducing agents (e.g., NaBH₄), which may trigger exothermic reactions .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis to minimize inhalation and dermal exposure .

Advanced: How to design experiments to study the electronic effects of the nitromethyl group on the pyridine ring's reactivity?

Methodological Answer:

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and Fukui indices for electrophilic/nucleophilic sites.
  • Experimental validation : Compare reaction rates of nitromethyl-substituted pyridines with analogs (e.g., methyl or cyano derivatives) in electrophilic substitution or SNAr reactions .
  • Spectroscopic probes : Use Hammett σ⁺ constants derived from substituent effects on UV-Vis or NMR shifts .

Advanced: What are the challenges in computational modeling of this compound's reaction pathways, and how can experimental data validate these models?

Methodological Answer:

  • Challenges : Accurate modeling of nitro group resonance and steric hindrance near the pyridine ring.
  • Validation :
    • Compare calculated activation energies (e.g., for nitromethyl reduction) with experimental kinetic data.
    • Use isotopic labeling (¹⁵N in nitro groups) to track reaction intermediates via MS or NMR .

Basic: What are the common impurities or byproducts formed during synthesis, and how can they be identified and quantified?

Methodological Answer:

  • Byproducts : Chlorinated dimers or dehalogenated derivatives (e.g., 3-chloro-2-(nitromethyl)pyridine).
  • Detection :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to resolve nitromethyl derivatives .
    • TLC : Hexane/ethyl acetate (3:1) for preliminary screening.

Advanced: How to approach mechanistic studies of nucleophilic substitution reactions at the nitromethyl group?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated nitromethyl (CD₂NO₂) vs. CH₂NO₂.
  • Trapping intermediates : Use TEMPO or other radical scavengers to detect nitroxide intermediates in radical pathways .
  • Computational studies : Map transition states for SN2 vs. radical mechanisms using Gaussian or ORCA .

Basic: What are the best practices for storing and stabilizing nitromethyl-substituted pyridines to prevent decomposition?

Methodological Answer:

  • Stabilizers : Add 1–2% hydroquinone to inhibit nitro group oxidation.
  • Storage conditions : Amber vials under inert gas (N₂/Ar) at –20°C for long-term stability .
  • Monitoring : Regular NMR checks (every 3 months) to detect decomposition (e.g., NO₂ → NH₂ reduction).

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